2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-4-yl group, an amino group, and an ethoxy group . The presence of these groups suggests that the compound could potentially exhibit a variety of chemical and biological activities.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidin-4-yl group, for example, is a bicyclic structure that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the amino group (-NH2) is a common site of reactivity in many chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like the amino and ethoxy groups could impact the compound’s solubility in various solvents .Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis and Cyclization Reactions
The compound 2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol is part of a broader category of chemicals that have been the subject of various synthesis and cyclization studies. For instance, the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been explored through [3+2] cycloaddition, indicating the versatility of pyrazolopyrimidinone structures in chemical reactions (Rahmouni et al., 2014). Additionally, the peculiarities of cyclization reactions involving ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates and 3-amino-5-hydroxypyrazole have been studied, highlighting the complex interactions and transformations these compounds undergo under various conditions (Goryaeva et al., 2013).
Hydrogen Bonding and Molecular Structures
The study of hydrogen bonding and molecular structure is crucial in understanding the behavior and applications of such compounds. Research on anhydrous versus hydrated N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines delves into the synthesis and structure of these compounds, revealing insights into their hydrogen bonding in two and three dimensions, which could be pivotal for understanding their behavior in various applications (Trilleras et al., 2008).
Biological Applications
Anticancer and Anti-Inflammatory Agents
Some derivatives of pyrazolopyrimidine structures have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, suggesting their potential therapeutic applications. These compounds' structure-activity relationship has been a subject of study to understand their biological efficacy and potential medicinal value (Rahmouni et al., 2016). Furthermore, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated as potential antimicrobial and anticancer agents, highlighting the broad spectrum of biological activities that these compounds may exhibit (Hafez et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-[[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N5O2/c16-12-2-1-10(7-13(12)17)22-15-11(8-21-22)14(19-9-20-15)18-3-5-24-6-4-23/h1-2,7-9,23H,3-6H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUGGIXHKPJCQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=NC=NC(=C3C=N2)NCCOCCO)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.